Methyl 3-oxooct-6-ynoate
Description
Structural Context and Significance of the β-Ketoester Moiety
The β-ketoester functional group consists of a ketone at the β-position relative to an ester group. This arrangement confers unique reactivity upon the molecule. The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base. This ease of deprotonation makes β-ketoesters valuable nucleophiles in a variety of carbon-carbon bond-forming reactions.
Unsaturated β-ketoesters, which contain one or more carbon-carbon double or triple bonds, are even more versatile. The presence of unsaturation introduces additional reactive sites, allowing for a wider range of chemical transformations. rsc.orgrsc.org These compounds can act as electrophiles in addition reactions and participate in cycloaddition reactions. acs.org The resulting products, which can contain multiple stereocenters, are often important intermediates in the synthesis of complex molecules. rsc.org
Importance of the Alkynyl Functionality in Organic Synthesis
The alkynyl group, characterized by a carbon-carbon triple bond, is a highly versatile functional group in organic synthesis. fiveable.menumberanalytics.com Its high energy and linearity provide unique reactivity, making alkynes valuable precursors for a wide array of chemical transformations. fiveable.meacs.org Terminal alkynes, where the triple bond is at the end of a carbon chain, are particularly reactive due to the presence of an acidic proton. fiveable.me
Alkynes can participate in a variety of reactions, including:
Addition reactions: The triple bond can be partially or fully reduced to form alkenes or alkanes.
Cycloaddition reactions: Alkynes are excellent partners in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic compounds. numberanalytics.comalfa-chemistry.com
Coupling reactions: Metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allow for the formation of new carbon-carbon bonds. acs.org
Formation of metal acetylides: The acidic proton of terminal alkynes can be removed to form metal acetylides, which are potent nucleophiles. acs.org
The ability to introduce an alkynyl group into a molecule opens up a vast number of possibilities for further functionalization, making it a key tool for the construction of complex molecular architectures. numberanalytics.comalfa-chemistry.com
Overview of Academic Research on Methyl 3-oxooct-6-ynoate and Closely Related Structures
This compound and its analogs are valuable intermediates in organic synthesis. For instance, the related compound, methyl 3-oxohept-6-ynoate, is utilized in the synthesis of more complex molecules through reactions like oxidation, reduction, and substitution at the alkyne.
Research has explored the synthesis and reactions of various unsaturated β-ketoesters. For example, a method for the dehydration of β-ketoesters has been developed to selectively produce conjugated and deconjugated alkynyl esters and conjugated allenyl esters. acs.orgnih.gov This one-pot method proceeds through a vinyl triflate intermediate. acs.orgnih.gov
Furthermore, the reactivity of β-ketoesters containing a terminal alkyne has been investigated in the context of chemoselective reductions. chemrxiv.org Specifically, the Noyori catalyst has been used for the asymmetric reduction of the β-keto group, leaving the terminal alkyne intact. chemrxiv.org This methodology is crucial for synthesizing bioorthogonal molecules, such as mycolic acid analogs, which are used to study mycobacterial metabolism. chemrxiv.org
The cyclization of β-ketoesters with alkynyl ketones, mediated by triphenylphosphine (B44618) (PPh3) and potassium tert-butoxide (KOBut), has been shown to produce functionalized 2-pyrones. tandfonline.com Additionally, the iodonium-promoted 5-endo-dig carbocyclization of δ-alkynyl-β-ketoesters yields iodocyclopentenes, which can be further functionalized through metal-catalyzed cross-coupling reactions. organic-chemistry.org
Palladium-catalyzed reactions of allylic esters of β-keto acids have also been extensively studied, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones. nih.gov These transformations proceed through the formation of palladium enolates after decarboxylation. nih.gov
Table 1: Physicochemical Properties of this compound and a Related Compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
|---|---|---|---|
| This compound | C₉H₁₂O₃ | 168.19 | - |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3-oxohept-6-ynoate |
| Triphenylphosphine |
| Potassium tert-butoxide |
| Iodocyclopentenes |
| α-allyl ketones |
| α,β-unsaturated ketones |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62344-15-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-oxooct-6-ynoate |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-6-8(10)7-9(11)12-2/h5-7H2,1-2H3 |
InChI Key |
JSPULTSBGJVCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Oxooct 6 Ynoate and Analogues
Classical Retrosynthetic Disconnections and Forward Syntheses
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For Methyl 3-oxooct-6-ynoate, several classical disconnections reveal established synthetic pathways.
C-Alkylation Strategies of β-Ketoesters
One of the most direct and widely utilized methods for the synthesis of substituted β-ketoesters is the C-alkylation of a parent β-ketoester enolate. jove.com The α-protons situated between the two carbonyl groups of a β-ketoester exhibit enhanced acidity (pKa ≈ 10-11) and can be readily removed by a suitable base to form a resonance-stabilized enolate. sciencemadness.org This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. jove.com
For the synthesis of this compound, a logical retrosynthetic disconnection is between the C4 and C5 positions. This approach involves the alkylation of the enolate derived from methyl acetoacetate with a suitable four-carbon alkynyl halide, such as 1-bromo-but-2-yne.
The forward synthesis commences with the deprotonation of methyl acetoacetate using a base. The choice of base and solvent is critical to the success of the reaction; alkoxide bases corresponding to the ester (e.g., sodium methoxide for a methyl ester) are often used to prevent transesterification. sciencemadness.org However, other bases like potassium carbonate under phase-transfer catalysis (PTC) conditions can also be effective. sciencemadness.org The resulting enolate then attacks the alkyl halide to yield the target molecule.
Table 1: Representative Conditions for C-Alkylation of β-Ketoesters
| β-Ketoester Precursor | Alkylating Agent | Base | Solvent | PTC | Typical Yield |
| Methyl acetoacetate | 1-bromo-but-2-yne | Sodium Methoxide | Methanol (B129727) | No | Moderate-High |
| Ethyl acetoacetate | 1-iodo-but-2-yne | Sodium Ethoxide | Ethanol (B145695) | No | Moderate-High |
| Methyl acetoacetate | 1-bromo-but-2-yne | Potassium Carbonate | Toluene | Yes | Good |
Condensation and Addition Reactions for Carbon Framework Construction
Condensation reactions, particularly the Claisen condensation, are fundamental for constructing the β-ketoester framework itself. wikipedia.org The classical Claisen condensation involves the self-condensation of two molecules of an ester containing α-hydrogens in the presence of a strong base to yield a β-ketoester. jove.comjove.com A stoichiometric amount of base is required because the final deprotonation of the product β-ketoester is the thermodynamic driving force of the reaction. wikipedia.org
A "crossed" or "mixed" Claisen condensation between two different esters can be employed to synthesize more complex β-ketoesters. libretexts.orgorganic-chemistry.org For this approach to be synthetically useful, one of the esters should not have enolizable α-hydrogens (e.g., an aromatic ester or a carbonate) to prevent a mixture of products. organic-chemistry.org
A plausible retrosynthetic disconnection for this compound via a Claisen condensation would break the C2-C3 bond. The forward synthesis would involve the reaction of an enolizable ester, such as methyl 5-heptynoate, with a non-enolizable acylating agent like dimethyl carbonate in the presence of a strong base (e.g., sodium hydride or sodium amide).
Table 2: Examples of Crossed Claisen Condensation for β-Ketoester Synthesis
| Enolizable Ester | Acylating Agent | Base | Product Type |
| Methyl 5-heptynoate | Dimethyl carbonate | NaH | β-ketoester |
| Ethyl Propanoate | Diethyl carbonate | NaOEt | β-ketoester |
| Methyl Acetate | Methyl Benzoate | NaH | Aromatic β-ketoester |
Introduction of the Alkynyl Moiety
The alkynyl group is a versatile functional group in organic synthesis. alfa-chemistry.com Terminal alkynes are notably acidic compared to other hydrocarbons, allowing for the formation of acetylide anions upon treatment with a strong base like sodium amide (NaNH₂). libretexts.orglibretexts.org These acetylide anions are potent nucleophiles and can be used in alkylation reactions to form new carbon-carbon bonds. libretexts.org
This strategy can be used to construct the carbon backbone of this compound. For example, the synthesis could begin with a terminal alkyne, such as propyne. Deprotonation with a strong base would generate the propyn-1-ide anion, which could then be alkylated with a suitable electrophile containing the rest of the required carbon framework, such as methyl 4-chloro-3-oxobutanoate. Alternatively, a double elimination from a dihaloalkane can be used as a simple method for alkyne synthesis. libretexts.orglibretexts.org
Reformatsky Reaction-based Approaches
The Reformatsky reaction typically involves the reaction of an α-haloester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxyester. alaska.edu While this reaction does not directly yield a β-ketoester, the resulting β-hydroxyester can be subsequently oxidized to the desired product.
A variation known as the "double Reformatsky reaction" has been developed for the direct synthesis of δ-hydroxy-β-ketoesters from carbonyl compounds and zinc alkanoates. organic-chemistry.orgacs.org This reaction involves the tandem addition of two molecules of a zinc alkanoate to a carbonyl compound. nih.gov These methods highlight the utility of organozinc reagents in organic synthesis due to their moderate nucleophilicity and high tolerance for other functional groups. organic-chemistry.orgacs.org For the synthesis of this compound, an appropriate aldehyde could react with the zinc enolate of methyl bromoacetate, followed by oxidation of the resulting alcohol.
Wittig Olefination Strategies in Related Systems
The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. masterorganicchemistry.com While it directly produces a carbon-carbon double bond rather than the ketone functionality of a β-ketoester, it is a crucial strategy for synthesizing unsaturated analogues, such as Methyl 3-oxooct-6-enoate. The principles of carbon-carbon bond formation are relevant.
For instance, the synthesis of an unsaturated analogue could involve the reaction of an aldehyde with a stabilized phosphorus ylide, such as (carbomethoxymethylene)triphenylphosphorane. One-pot Wittig reactions in aqueous media have been developed as environmentally benign alternatives to traditional methods. tandfonline.comresearchgate.net The resulting α,β-unsaturated ester could then potentially undergo further transformations to introduce the alkyne or other functionalities. The Wittig reaction is particularly valuable in complex syntheses where stereoselective alkene formation is required. harvard.edu
Catalytic Approaches to Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of β-ketoesters, several catalytic approaches have emerged as powerful alternatives to classical stoichiometric reactions.
Palladium-catalyzed reactions have significantly expanded the utility of β-ketoester chemistry. For example, palladium enolates can be generated from allyl β-keto esters via decarboxylation. These intermediates can then undergo a variety of transformations, including aldol condensation and Michael addition, under neutral conditions. nih.gov
Enzyme-catalyzed methods offer another mild and highly selective route. Lipases, such as Candida antarctica lipase B (CALB), have been shown to catalyze the transesterification of β-ketoesters under solvent-free conditions. google.com This biocatalytic approach is not only environmentally friendly but can also be used for the kinetic resolution of racemic alcohols to produce optically active β-ketoesters, which are valuable building blocks in natural product synthesis. google.com
Furthermore, catalytic asymmetric alkylation of β-ketoesters using chiral palladium complexes allows for the creation of stereogenic centers with high enantiomeric excess. acs.org This provides access to chiral building blocks with great flexibility for further structural modifications.
Organocatalysis in the Formation of this compound Scaffolds
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. researchgate.net The formation of β-ketoester scaffolds, the core of this compound, can be achieved through various organocatalytic transformations. While β-ketoesters are often employed as nucleophiles in these reactions, their synthesis can be accomplished using methods like the Claisen condensation, which involves the reaction of an ester with another carbonyl compound. researchgate.netlibretexts.org
In the context of this compound, an organocatalytic approach could involve the condensation of methyl acetate with an activated derivative of oct-6-ynoic acid. Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, can be employed to control the stereochemistry of reactions involving β-ketoesters, although this is more relevant to the synthesis of chiral analogues. nih.govrsc.org For instance, the α-hydroxylation of β-ketoesters has been successfully demonstrated using cinchona-alkaloid derivatives, proceeding with high yields and good enantioselectivity. nih.gov Similarly, asymmetric peroxidation of γ,δ-unsaturated β-keto esters has been achieved with high enantiomeric ratios using a cinchona-derived organocatalyst. nih.gov These methods highlight the potential of organocatalysis to functionalize the β-ketoester scaffold, which could be adapted for the synthesis of complex analogues of this compound.
Transition Metal-Catalyzed Transformations for Alkynyl Introduction
Transition metal catalysis offers a versatile and efficient means of introducing the alkynyl functionality present in this compound. Various transition metals, including palladium, copper, cobalt, and gold, have been utilized to catalyze the alkynylation of carbonyl compounds. rsc.org
One common strategy involves the coupling of an enolate or enol equivalent of a β-ketoester with an alkynyl electrophile. For example, a pre-formed enolate of methyl acetoacetate could potentially be reacted with a halo-alkyne, such as 1-bromo-pent-2-yne, in a transition metal-catalyzed cross-coupling reaction. While direct C-alkynylation of β-ketoesters can be challenging, alternative methods such as the dehydration of β-ketoesters to generate alkynyl esters have been developed. This can be achieved in a one-pot method involving the formation of a vinyl triflate intermediate. nih.gov
Another approach is the deacylative alkynylation of ketones, which has been accomplished through dual nickel/photoredox catalysis. nih.gov This method allows for the conversion of a ketone into an alkyne, representing a powerful C-C bond activation strategy. Furthermore, cobalt-catalyzed additions of 1,3-dicarbonyl compounds to terminal alkynes provide another route to functionalized β-ketoesters. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and yield in these transformations.
| Catalyst System | Substrates | Product Type | Key Features |
|---|---|---|---|
| Ni(dppf)Cl₂ / Ir photocatalyst | Methyl ketones, Aryl halides | Arylated ketones | Dual nickel/photoredox catalysis, deacylative arylation. nih.gov |
| Ni(PPh₃)₂Br₂ | Methyl ketones, Alkynyl bromides | Alkynylated ketones | Deacylative alkynylation. nih.gov |
| [Cp*Co(CH₃CN)₃][SbF₆]₂ | 1,3-dicarbonyls, Terminal alkynes | Functionalized dicarbonyls | Cationic cobalt(III) complex, neutral and aerobic conditions. researchgate.net |
Enantioselective Synthesis of Chiral Analogues
The development of enantioselective methods for the synthesis of chiral β-ketoesters and their derivatives is of significant interest due to the prevalence of these motifs in biologically active molecules. acs.org Asymmetric synthesis of chiral analogues of this compound can be approached through several catalytic strategies.
One prominent method is the asymmetric alkynylation of β-ketoesters. This has been achieved using chiral biphenylic λ³-iodane reagents, which can transfer an alkynyl group to a β-ketoester with moderate to good enantiomeric excess. nih.govresearchgate.net Another strategy involves the use of chiral metal complexes to catalyze the addition of terminal alkynes to α-ketoesters. For example, a Co/Zn bimetallic system with a chiral bisphosphine ligand has been shown to be effective for the enantioselective alkynylation of α-ketoesters. researchgate.net Similarly, switchable enantioselectivity has been observed in the conjugate addition of terminal alkynes to β,γ-unsaturated α-keto esters using a chiral Lewis acid complex. nih.govacs.org
Organocatalysis also plays a crucial role in the enantioselective functionalization of β-ketoesters, which can lead to chiral analogues. researchgate.net For instance, phase-transfer catalysis using cinchona derivatives has been employed for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org These methods provide access to a diverse range of chiral building blocks that can be further elaborated to produce complex chiral molecules.
| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Alkynylation | Chiral biphenylic λ³-iodane | β-ketoester | Up to 68% ee nih.govresearchgate.net |
| Enantioselective Alkynylation | CoBr₂ / Chiral bisphosphine / Zn(OTf)₂ | α-ketoester | Good enantioselectivities researchgate.net |
| Asymmetric α-Alkylation | Cinchona derivatives (phase-transfer) | Cyclic β-keto ester | Up to 98% ee rsc.org |
Chemoenzymatic and Biocatalytic Pathways
Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.govacs.org The application of chemoenzymatic and biocatalytic pathways for the synthesis and functionalization of molecules like this compound is a growing area of research.
Enzyme-Catalyzed Functionalizations in β-Ketoester Systems
Enzymes, particularly hydrolases and oxidoreductases, have been widely used for the functionalization of β-ketoester systems. longdom.org These biocatalysts can exhibit high levels of stereo-, regio-, and chemoselectivity under mild reaction conditions. acs.org
One of the most common applications is the asymmetric reduction of the keto group in β-ketoesters to produce chiral β-hydroxy esters. wikipedia.org Dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum, have been shown to catalyze the enantioselective reduction of a broad range of β-keto esters with excellent enantiomeric excesses. nih.gov Lipases are another class of enzymes that are frequently used for the kinetic resolution of racemic β-hydroxy esters through enantioselective acylation or hydrolysis. acs.org
Besides reduction, enzymes can also be used for other functionalizations. For example, hydroxylases can introduce hydroxyl groups into organic molecules. wikipedia.org The manganese-oxidizing bacterium Pseudomonas putida MnB1 has been reported as a whole-cell biocatalyst for the effective α-hydroxylation of β-ketoesters. researchgate.net Baeyer-Villiger monooxygenases can catalyze the oxidation of ketones to esters, which could be a potential route for modifying the β-ketoester scaffold. mdpi.com
Microbial Transformations Affecting Unsaturated Chains
Microorganisms possess a diverse array of enzymes capable of modifying unsaturated carbon chains, such as the one present in this compound. nih.gov These transformations can include reduction, isomerization, and hydration of double and triple bonds.
The bioreduction of carbon-carbon double bonds is a well-established biocatalytic transformation. nih.gov While the enzymatic reduction of isolated C=C double bonds is less common, activated double bonds, such as those in α,β-unsaturated carbonyl compounds, are readily reduced by various microorganisms. The triple bond in this compound could potentially be a substrate for microbial enzymes that catalyze hydration or reduction reactions.
Furthermore, some bacteria are known to possess cis-trans isomerases that can alter the geometry of double bonds in unsaturated fatty acids as a stress response mechanism. oup.com While this is specific to double bonds, it highlights the potential of microorganisms to effect subtle changes in the structure of unsaturated chains. Microbial hydrogenation of unsaturated structures has also been observed under anaerobic conditions. acs.org The application of these microbial transformations to a substrate like this compound could lead to novel derivatives with altered chemical and physical properties.
Reactivity and Chemical Transformations of Methyl 3 Oxooct 6 Ynoate
Transformations of the β-Ketoester System
The β-ketoester functionality in methyl 3-oxooct-6-ynoate is characterized by the acidic protons on the α-carbon (C2) and the electrophilic nature of the keto and ester carbonyl groups. This allows for a variety of reactions, including selective reductions, enolate formation and subsequent alkylations, and decarbalkoxylation.
Selective Reductions of the Carbonyl Group
The selective reduction of the ketone at the C3 position of this compound to the corresponding β-hydroxy ester, methyl 3-hydroxyoct-6-ynoate, is a valuable transformation. This requires a chemoselective reducing agent that does not affect the ester or the alkyne functionalities.
A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) (MeOH) or ethanol (B145695) at low temperatures (e.g., 0 °C). Under these conditions, the ketone is selectively reduced over the less reactive ester. The alkyne is generally unreactive towards NaBH₄, ensuring high chemoselectivity.
Biocatalytic reductions offer a highly stereoselective alternative for the synthesis of chiral β-hydroxy esters. While specific studies on this compound are not prevalent, baker's yeast (Saccharomyces cerevisiae) and its isolated enzymes (reductases) are known to reduce a wide variety of β-keto esters to their corresponding β-hydroxy esters with high enantiomeric excess. nih.gov Genetic engineering of these yeasts can further enhance the stereoselectivity of the reduction. nih.gov
Table 1: Selective Reduction of the Carbonyl Group
| Reagent(s) | Solvent(s) | Temperature | Product | Notes |
| Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 °C to room temp. | Methyl 3-hydroxyoct-6-ynoate | Chemoselective for the ketone. |
| Baker's yeast (S. cerevisiae) | Water/Buffer | Room temp. | Chiral methyl 3-hydroxyoct-6-ynoate | Can provide high enantioselectivity. nih.gov |
Enolate Chemistry and Alkylations
The protons on the α-carbon (C2) of this compound are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for the facile formation of a resonance-stabilized enolate upon treatment with a suitable base. The choice of base is crucial to avoid competing reactions such as saponification of the ester. Common bases for this purpose include sodium ethoxide (NaOEt) in ethanol or potassium carbonate (K₂CO₃).
The resulting enolate is a potent nucleophile and can undergo alkylation reactions with various electrophiles, most commonly alkyl halides, in an SN2 fashion. libretexts.org This allows for the introduction of an alkyl substituent at the C2 position. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides can lead to competing elimination reactions. libretexts.org
The general steps for the alkylation of this compound are:
Enolate Formation: Deprotonation at the α-carbon using a base like sodium ethoxide.
Alkylation: Nucleophilic attack of the enolate on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a new carbon-carbon bond.
This process can be repeated to introduce a second alkyl group if desired, as the mono-alkylated product still possesses an acidic α-proton.
Table 2: Enolate Formation and Alkylation
| Step | Reagent(s) | Product |
| Enolate Formation | Sodium ethoxide (NaOEt) | Sodium enolate of this compound |
| Alkylation | Alkyl halide (R-X) | Methyl 2-alkyl-3-oxooct-6-ynoate |
Decarbalkoxylation Reactions (e.g., Krapcho Reaction and Modifications)
Following alkylation at the C2 position, or on the parent β-ketoester itself, the methyl ester group can be removed through a process called decarbalkoxylation. The most common method for this transformation is the Krapcho decarboxylation. wikipedia.org This reaction is particularly well-suited for β-ketoesters and is typically carried out by heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt, commonly sodium chloride (NaCl) or lithium chloride (LiCl), and a small amount of water. wikipedia.orgorganic-chemistry.org
The reaction proceeds via nucleophilic attack of the halide ion on the methyl group of the ester, followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.org For this compound, this would yield oct-6-yn-3-one. If the substrate is first alkylated at the C2 position, the Krapcho decarboxylation will produce a C2-substituted ketone.
The key advantages of the Krapcho decarboxylation are that it is performed under relatively neutral conditions, avoiding harsh acids or bases that could potentially react with the alkyne moiety, and it works well for sterically hindered substrates. wikipedia.org
Table 3: Krapcho Decarboxylation
| Substrate | Reagent(s) | Solvent(s) | Temperature | Product |
| This compound | NaCl, H₂O | DMSO | High | Oct-6-yn-3-one |
| Methyl 2-alkyl-3-oxooct-6-ynoate | LiCl, H₂O | DMSO | High | 2-Alkyloct-6-yn-3-one |
Reactions Involving the Alkynyl Moiety
The terminal alkyne in this compound provides a second reactive site within the molecule, allowing for a range of addition and cycloaddition reactions.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The carbon-carbon triple bond of this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the Huisgen [3+2] cycloaddition with azides to form 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) salts (the "click" reaction), which provides high yields and regioselectivity for the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov The reaction with an organic azide (B81097) (R-N₃) would yield a methyl 3-oxo-8-(1-substituted-1H-1,2,3-triazol-4-yl)octanoate.
The regioselectivity of such cycloadditions can often be predicted by considering the electronic properties of the reactants. In the case of this compound, the electron-withdrawing nature of the β-ketoester system can influence the polarization of the alkyne, although it is somewhat removed from the triple bond.
Hydration and Hydrofunctionalization Reactions
The terminal alkyne can undergo hydration to form a methyl ketone. This transformation is typically carried out under acidic conditions with the aid of a mercury(II) salt, such as mercury(II) sulfate (B86663) (HgSO₄), as a catalyst. libretexts.orglibretexts.orglibretexts.org The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form. libretexts.org For this compound, hydration of the alkyne would result in the formation of a diketone, specifically methyl 3,8-dioxononanoate.
Table 4: Hydration of the Alkynyl Moiety
| Reagent(s) | Product | Tautomerization Product |
| H₂O, H₂SO₄, HgSO₄ | Enol intermediate | Methyl 3,8-dioxononanoate |
Besides hydration, other hydrofunctionalization reactions are possible. For example, the addition of hydrogen halides (H-X) across the triple bond would proceed via a Markovnikov addition to yield a vinyl halide.
Alkyne Metathesis in Analogous Structures
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by metal alkylidyne complexes. wikipedia.org For a molecule like this compound, this reaction would most likely proceed as a self-metathesis or a cross-metathesis with another alkyne.
Due to the lack of specific studies on this compound, we can look at analogous structures to predict its behavior. The key structural feature is a terminal alkyne separated from a β-keto ester by a flexible alkyl chain. The metathesis of such a compound would be expected to yield a symmetrical diyne and ethylene (B1197577) gas in a self-metathesis scenario.
Table 1: Plausible Alkyne Metathesis of a Methyl 3-oxo-alkynoate Analog
| Reactant | Catalyst | Product | Byproduct |
| Methyl 3-oxo-alk-n-ynoate | Schrock's Catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OTf)₂) or Fürstner's Catalyst (e.g., [Mo(NAd)(CHCMe₂Ph)(pyrrolide)₂]) | Symmetrical Diyne | Ethylene |
Note: This table represents a hypothetical reaction based on known alkyne metathesis principles.
The efficiency of such a reaction would be influenced by several factors, including the choice of catalyst and the reaction conditions. Modern molybdenum and tungsten alkylidyne complexes are highly efficient for alkyne metathesis. The presence of the β-keto ester functionality might influence the catalyst activity, potentially through coordination with the metal center. However, with an appropriate choice of catalyst, this functional group is expected to be tolerated.
Cascade and Domino Reactions Initiated by this compound
The unique combination of a nucleophilic β-keto ester moiety (after deprotonation) and an electrophilic alkyne (upon activation) within this compound makes it an ideal candidate for initiating cascade or domino reactions. These reactions, where multiple bonds are formed in a single synthetic operation, are highly efficient in building molecular complexity.
One plausible cascade reaction for a molecule like this compound could be an intramolecular Michael addition followed by a subsequent cyclization. Under basic conditions, the α-carbon of the β-keto ester can be deprotonated to form an enolate. This enolate could then undergo an intramolecular conjugate addition to the alkyne, if the alkyne is first converted to a more electrophilic species, for instance, through the formation of a ketenimine or by reaction with an electrophile.
Alternatively, the alkyne could be activated by a transition metal catalyst, such as gold or copper, to render it susceptible to nucleophilic attack by the enolate.
Table 2: Hypothetical Cascade Reaction of this compound
| Initiating Step | Key Intermediate | Final Product |
| Deprotonation of α-carbon | Enolate | Substituted Carbocycle or Heterocycle |
| Metal-activation of alkyne | π-alkyne complex | Fused or spirocyclic system |
Note: This table outlines potential cascade pathways based on the reactivity of analogous systems.
For instance, gold-catalyzed intramolecular reactions of enynes are well-documented and often lead to the formation of complex cyclic structures. In the case of this compound, a gold catalyst could activate the alkyne, facilitating an attack by the enol form of the β-keto ester, leading to a cyclized product.
Rearrangement Pathways
Molecules containing both a keto and an alkyne functionality can undergo various rearrangement reactions, often promoted by acid, base, or metal catalysts. For this compound, several rearrangement pathways can be envisioned.
One such possibility is a Meyer-Schuster-like rearrangement if the alkyne were propargylic. However, in this specific molecule, the alkyne is too remote from the ketone for a direct rearrangement of this type.
A more plausible rearrangement for a related structure, such as an α-alkynyl-β-keto ester, would be the gold-catalyzed Rautenstrauch rearrangement to yield a cyclopentenone. While this compound does not fit this exact substrate class, related gold-catalyzed rearrangements involving the interaction of the alkyne and the carbonyl group could potentially occur under suitable conditions, leading to cyclic enones.
Another potential rearrangement could be a skeletal reorganization involving both the alkyne and the β-keto ester functionalities, possibly through a series of cyclization and ring-opening steps, especially under thermal or photochemical conditions.
Table 3: Potential Rearrangement Pathways for Analogs of this compound
| Rearrangement Type | Catalyst/Conditions | Potential Product |
| Gold-Catalyzed Cycloisomerization | Au(I) or Au(III) catalyst | Cyclic enone |
| Photochemical Rearrangement | UV light | Isomeric structures |
| Acid-Catalyzed Cyclization/Rearrangement | Strong acid (e.g., H₂SO₄) | Furan or pyran derivatives |
Note: This table presents hypothetical rearrangement pathways based on established chemical principles.
Mechanistic Investigations and Elucidation of Reaction Dynamics
Mechanistic Pathways of Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and β-keto esters like Methyl 3-oxooct-6-ynoate are versatile precursors for such transformations. The mechanistic pathways can be broadly categorized into ionic and radical routes, each offering distinct advantages in synthetic applications.
Radical reactions offer a powerful means of forming carbon-carbon bonds, often under conditions complementary to traditional ionic methods. While specific radical reactions involving this compound are not detailed in the available literature, the general principles of radical chemistry can be applied to predict its behavior. The generation of a radical at the α-position (C-2) of the β-keto ester can be envisioned through various methods, such as atom transfer radical addition (ATRA) or photoredox catalysis.
Once formed, this α-radical can participate in intermolecular or intramolecular additions to unsaturated systems. For instance, the addition of an alkyl radical to the alkyne moiety of another molecule of this compound could, in principle, lead to dimerization or oligomerization. The stability of the generated radical intermediates is a crucial factor in determining the reaction's feasibility and outcome. Tertiary radicals are generally more stable than secondary and primary radicals due to hyperconjugation and inductive effects.
The xanthate route represents a well-established method for generating radicals from β-keto esters, which can then be used to form ketones. This approach highlights the potential for β-keto esters to participate in radical-based carbon-carbon bond formation.
Ionic reaction mechanisms are the most common pathways for carbon-carbon bond formation involving β-keto esters. The acidity of the α-protons (at C-2) allows for the facile generation of a stabilized enolate anion in the presence of a suitable base. This enolate is a potent nucleophile and can react with a wide range of electrophiles.
A classic example is the alkylation of the α-carbon . Treatment of this compound with a base like sodium ethoxide would generate the corresponding enolate. This enolate can then undergo an SN2 reaction with an alkyl halide to form a new carbon-carbon bond at the α-position. The reaction proceeds through a nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide.
Another important ionic pathway is the Claisen condensation , where the enolate of one ester molecule attacks the carbonyl group of another. While an intramolecular Claisen condensation (Dieckmann condensation) is not possible for this compound, a crossed Claisen condensation with another ester could be employed to synthesize more complex molecules.
The alkyne functionality can also participate in ionic reactions. For example, the formation of an acetylide by deprotonation of the terminal alkyne with a strong base provides another nucleophilic center within the molecule. This acetylide can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds at the terminus of the octyne chain.
Stereochemical Control and Diastereoselectivity in Transformations
Achieving stereochemical control is a paramount objective in modern organic synthesis. In transformations involving this compound, the generation of new stereocenters can be influenced by a variety of factors, including the choice of reagents, catalysts, and reaction conditions.
The alkylation of the α-carbon of a β-keto ester can create a new stereocenter. If the starting material is chiral or if a chiral auxiliary or catalyst is employed, the reaction can proceed with high diastereoselectivity or enantioselectivity. For instance, the use of chiral phase-transfer catalysts in the alkylation of β-keto esters has been shown to induce significant enantioselectivity.
Reactions involving the ketone or alkyne functionalities can also be rendered stereoselective. For example, the reduction of the ketone at C-3 can generate a hydroxyl group, and the stereochemistry of this new center can often be controlled using chiral reducing agents. Similarly, additions to the alkyne can proceed with specific stereochemical outcomes depending on the reaction mechanism.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms, including the energetics of reaction pathways and the structures of transient intermediates and transition states.
Quantum mechanical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating reaction mechanisms. For a molecule like this compound, DFT calculations could be used to:
Determine the most stable conformation: Understanding the ground-state geometry is the first step in any mechanistic investigation.
Calculate the pKa of the α-protons: This would provide a quantitative measure of the acidity and inform the choice of an appropriate base for enolate formation.
Model the transition states of key reactions: For example, the transition state for the SN2 alkylation of the enolate could be located and its energy calculated. This would provide the activation energy for the reaction and offer insights into the factors that influence the reaction rate.
Investigate the regioselectivity of reactions: In cases where multiple reactive sites exist, such as the α-carbon and the terminal alkyne, quantum mechanical calculations can predict which site is more likely to react with a given electrophile or nucleophile by comparing the activation energies of the competing pathways.
Studies on other β-keto esters have utilized DFT to analyze their reactivity. For example, calculations on a series of β-keto ester analogues have shown that the susceptibility to nucleophilic attack can be predicted by analyzing global and local electrophilicity indices. nih.gov
| Computational Parameter | Predicted Application for this compound |
| Ground-state geometry | Determination of the most stable conformer. |
| pKa of α-protons | Quantitative prediction of acidity for enolate formation. |
| Transition state modeling | Calculation of activation energies for reactions like alkylation. |
| Regioselectivity analysis | Prediction of reactive sites for electrophilic/nucleophilic attack. |
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and reaction intermediates over time. For this compound, MD simulations could be employed to:
Simulate the behavior of the enolate in solution: This could reveal information about its solvation shell and how solvent molecules influence its reactivity.
Investigate the conformational flexibility of the molecule: The octyne chain can adopt various conformations, and MD simulations could identify the most populated conformational states and the energy barriers between them.
Model the interaction with a catalyst or enzyme: If this compound were to be used in a catalyzed reaction, MD simulations could provide insights into the binding mode and the dynamics of the catalytic process.
For instance, MD simulations have been used to explore the interactions between β-keto ester analogues and proteins, providing a detailed understanding of the binding stability and conformation over time. nih.gov Such simulations are crucial for understanding the behavior of these molecules in biological systems or in complex reaction media.
Strategic Applications in Complex Organic Synthesis
Methyl 3-oxooct-6-ynoate as a Key Building Block
The reactivity of this compound is centered around its two primary functional groups: the β-keto ester and the terminal alkyne. The β-keto ester moiety offers multiple reaction sites: the acidic α-proton, the nucleophilic enolate that can be formed, and the two electrophilic carbonyl carbons. The terminal alkyne provides a site for various coupling reactions, cycloadditions, and transformations of the triple bond.
This dual functionality allows for a range of synthetic transformations, making it a potentially powerful tool for molecular construction. The linear C8 backbone with functionalities at positions 1, 3, and 6 offers a scaffold that can be elaborated into a variety of more complex structures.
Table 1: Potential Reaction Sites of this compound
| Functional Group | Potential Reactions |
| β-Keto Ester | Alkylation, Acylation, Aldol condensation, Michael addition, Decarboxylation |
| Terminal Alkyne | Sonogashira coupling, Glaser coupling, Click chemistry (Azide-alkyne cycloaddition), Hydration, Hydroboration-oxidation |
Role in Total Synthesis of Natural Products
While specific examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, its structural motifs are present in many biologically active molecules.
Precursors to Biologically Active Natural Products (e.g., alkaloids, terpenes)
The structural framework of this compound could serve as a precursor to various classes of natural products. For instance, the β-keto ester portion can be a key element in the formation of heterocyclic rings found in many alkaloids . Through intramolecular condensation or annulation strategies, the carbon chain could be cyclized to form piperidine (B6355638) or other nitrogen-containing ring systems, which are core structures in this class of compounds.
In the realm of terpenes , the carbon skeleton of this compound could be elaborated through sequential alkylations and functional group manipulations to construct the isoprenoid units characteristic of these natural products. The alkyne functionality, in particular, offers a handle for carbon-carbon bond formation to build up the terpene backbone.
Construction of Polycyclic and Spirocyclic Ring Systems
The combination of a nucleophilic center (the enolate of the β-keto ester) and an internal π-system (the alkyne) within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form polycyclic systems . For example, an intramolecular Michael addition of the enolate to an activated alkyne (formed in situ) could lead to the formation of a new ring.
Furthermore, the alkyne can participate in various cycloaddition reactions, such as the Pauson-Khand reaction or [4+2] cycloadditions, which are powerful methods for constructing complex polycyclic frameworks. The β-keto ester can act as a tether or a directing group in such transformations.
The synthesis of spirocyclic systems , which feature a single atom as the junction of two rings, could also potentially utilize this compound. Strategies involving intramolecular alkylation or ring-closing metathesis (after modification of the functional groups) could lead to the formation of these challenging structural motifs.
Development of Chiral Building Blocks and Intermediates
The generation of chirality is a cornerstone of modern organic synthesis. While this compound is achiral, it can be readily transformed into chiral building blocks. Asymmetric reduction of the ketone would generate a chiral alcohol with high enantioselectivity using established catalytic methods. This chiral center could then direct subsequent stereoselective reactions.
Alternatively, asymmetric alkylation of the α-position of the β-keto ester is a well-developed strategy for creating a chiral quaternary or tertiary carbon center. The resulting chiral intermediate would be a valuable precursor for the enantioselective synthesis of more complex molecules.
Table 2: Potential Chiral Intermediates from this compound
| Chiral Intermediate | Method of Synthesis |
| Chiral β-hydroxy ester | Asymmetric reduction of the ketone |
| Chiral α-substituted β-keto ester | Asymmetric alkylation of the enolate |
Application in the Synthesis of Functional Molecules beyond Natural Products
The versatility of this compound extends beyond the synthesis of natural products. The terminal alkyne is a key functional group for applications in materials science and chemical biology. For instance, it can be used in "click" chemistry for the synthesis of polymers, dendrimers, or for the labeling of biomolecules.
The β-keto ester moiety can be converted into various heterocyclic systems, such as pyrazoles or isoxazoles, which are important scaffolds in medicinal chemistry and materials science. The ability to introduce diverse substituents through the alkyne and the keto ester functionalities would allow for the creation of libraries of compounds for screening and optimization of desired properties.
Investigation of Structural Analogues and Their Synthetic Utility
Methyl 3-oxooct-6-enoate (Alkene Analogue)
The replacement of the alkyne in Methyl 3-oxooct-6-ynoate with an alkene affords Methyl 3-oxooct-6-enoate, a structural analogue that allows for a direct comparison of the influence of a double versus a triple bond on the molecule's synthesis and reactivity.
Comparative Synthetic Routes
The synthesis of β-keto esters such as Methyl 3-oxooct-6-enoate and its alkyne counterpart often relies on well-established condensation reactions. The Claisen condensation, a base-promoted reaction between two ester molecules, is a fundamental method for forming the β-keto ester linkage. organic-chemistry.orglibretexts.orglibretexts.orgjove.com In a crossed Claisen condensation, two different esters can be used, which would be a viable route for these analogues. organic-chemistry.orglibretexts.orglibretexts.org
For the synthesis of Methyl 3-oxooct-6-enoate, a plausible route involves the condensation of a methyl ester of a C4 carboxylic acid with a derivative of pent-2-enoic acid. For instance, the reaction of methyl acetoacetate with an appropriate electrophile derived from pent-2-ene could yield the target molecule. A patent describes the preparation of a related compound, 7-methyl-3-oxo-oct-6-enoic acid methyl ester, from 6-methyl-hept-5-en-2-one and dimethyl carbonate in the presence of sodium hydride, illustrating a common industrial approach to similar β-keto esters.
In comparison, the synthesis of this compound would necessitate starting materials containing a terminal alkyne. This could involve the condensation of methyl acetoacetate with a propargyl halide or a related electrophile. The choice of starting materials directly dictates the nature of the unsaturation in the final product, highlighting the divergent yet parallel synthetic strategies required for these two analogues.
Table 1: Comparison of General Synthetic Strategies
| Feature | Methyl 3-oxooct-6-enoate (Alkene) | This compound (Alkyne) |
| Key Reaction | Claisen or Crossed Claisen Condensation | Claisen or Crossed Claisen Condensation |
| Key Starting Materials | Esters with a pentenyl or related C5 alkene fragment and a C3 ester fragment. | Esters with a pentynyl or related C5 alkyne fragment and a C3 ester fragment. |
| Example Precursors | Methyl acetoacetate and a pent-2-enyl halide. | Methyl acetoacetate and a propargyl halide. |
Differential Reactivity of the Alkene Moiety
The presence of an alkene instead of an alkyne significantly alters the reactivity profile of the molecule. While both are nucleophilic, alkenes and alkynes exhibit distinct behaviors in various chemical transformations. reddit.comquora.comquora.compressbooks.pub
The alkene in Methyl 3-oxooct-6-enoate can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. pressbooks.pub It can also participate in cycloaddition reactions. For instance, in the context of intramolecular reactions, the alkene can act as a dienophile in Diels-Alder reactions or as a participant in transition metal-catalyzed cyclizations.
A key difference in reactivity lies in their participation in pericyclic and metal-catalyzed reactions. For example, in an intramolecular Pauson-Khand reaction, which involves an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, the alkyne analogue would be a suitable substrate for forming a bicyclic system. nih.govwikipedia.orgpku.edu.cnnih.govrsc.org The alkene analogue, lacking the alkyne, would not undergo this specific transformation but could potentially engage in other cyclizations like the Nazarov cyclization if a dienone system can be formed. nih.govnih.govacs.orgacs.orgyoutube.com
Furthermore, the electronic properties of the alkene and alkyne differ. The sp2 hybridized carbons of the alkene are less electronegative than the sp hybridized carbons of the alkyne. This difference in electronegativity influences the acidity of adjacent C-H bonds and the susceptibility of the multiple bond to nucleophilic or electrophilic attack. msu.edu
Methyl 3-oxohept-6-ynoate (Shorter Chain Alkyne Analogue)
Reducing the carbon chain by one methylene group from the parent compound yields Methyl 3-oxohept-6-ynoate. sigmaaldrich.comapolloscientific.co.uk This seemingly minor modification can have a significant impact on the molecule's conformational flexibility and, consequently, its reactivity in cyclization and rearrangement processes.
Synthesis and Functionalization
The synthesis of Methyl 3-oxohept-6-ynoate would likely follow a similar Claisen-type condensation strategy as its longer-chain counterpart, but with starting materials possessing one fewer carbon atom. For example, the reaction could involve the condensation of methyl acetoacetate with a derivative of but-1-yne.
Once synthesized, the terminal alkyne of Methyl 3-oxohept-6-ynoate is a versatile functional group for further elaboration. It can undergo a variety of reactions, including:
Sonogashira coupling: To form a new carbon-carbon bond with aryl or vinyl halides.
Click chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition to form triazoles.
Hydration: To yield a methyl ketone.
Reduction: To form either the corresponding alkene or alkane.
The β-keto ester moiety can also be functionalized through reactions at the α-carbon, the ketone, or the ester.
Impact of Chain Length on Cyclization and Rearrangement Processes
The length of the tether connecting the reacting functional groups is a critical factor in intramolecular reactions. In the case of enynes, which contain both an alkene and an alkyne, the chain length dictates the feasibility and regioselectivity of cyclization reactions. rsc.orgrsc.orgresearchgate.net
For a molecule like Methyl 3-oxohept-6-ynoate, if it were to be converted into an enyne through functionalization, the shorter chain length compared to the oct-6-ynoate derivative would favor the formation of smaller rings in intramolecular cyclizations. For example, in a potential intramolecular Pauson-Khand reaction of a derivative, the shorter tether would predispose the molecule to form a 5,5-fused bicyclic system, whereas a longer chain might allow for the formation of a 6,5-fused system. The strain associated with the formation of different ring sizes plays a crucial role in determining the reaction's outcome.
Similarly, in acid-catalyzed cyclizations or rearrangements, the shorter chain length can impose conformational constraints that favor specific pathways. The proximity of the reacting groups can lead to increased reaction rates and potentially different product distributions compared to the longer-chain analogue.
Future Directions and Emerging Research Avenues for Methyl 3 Oxooct 6 Ynoate
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of Methyl 3-oxooct-6-ynoate and its derivatives is anticipated to be heavily influenced by the principles of green and sustainable chemistry. Research in this area will likely focus on minimizing environmental impact, enhancing efficiency, and utilizing renewable resources.
Key areas of development include:
Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as lipases and esterases, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. acs.org Future research could explore the enzymatic synthesis of this compound, potentially leading to milder reaction conditions, reduced waste, and improved enantioselectivity. acs.org The transesterification of β-keto esters, a fundamental reaction in their synthesis, has been shown to be amenable to enzymatic catalysis. rsc.orgucc.ie
Green Solvents and Catalysts: A shift away from volatile organic compounds towards more sustainable solvent systems is a critical aspect of green chemistry. Investigations into the use of bio-based solvents or even solvent-free reaction conditions for the synthesis of β-keto esters are emerging. allstudyjournal.com Furthermore, the development of recyclable and non-toxic catalysts, such as silica-supported boric acid, presents a promising avenue for more sustainable production methods. acs.org
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for process automation. The synthesis of functionalized esters has been successfully demonstrated using flow chemistry protocols, suggesting its applicability to the production of this compound. researchgate.net
| Methodology | Potential Advantages for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Green Solvents | Lower toxicity, biodegradability, use of renewable feedstocks. |
| Flow Chemistry | Improved safety, scalability, and process control. |
Integration into Automated and High-Throughput Synthesis Platforms
The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large compound libraries. Automated and high-throughput synthesis platforms are becoming indispensable tools in this endeavor. merckmillipore.comchemspeed.comnih.gov this compound, with its multiple reactive sites, is an ideal candidate for integration into these workflows.
Future research in this domain will likely involve:
Development of Standardized Protocols: Adapting the synthesis of this compound and its subsequent derivatization for automated platforms will require the development of robust and reproducible reaction protocols. chemistryworld.com This includes optimizing reaction conditions for miniaturized and parallel formats.
Library Synthesis: The multifunctional nature of this compound allows for the rapid generation of diverse molecular scaffolds. By systematically reacting the β-keto ester and alkyne functionalities with a variety of building blocks, large libraries of novel compounds can be synthesized for high-throughput screening in drug discovery and materials science. sigmaaldrich.comnih.govnih.gov
Data-Driven Optimization: High-throughput experimentation generates vast amounts of data that can be used to train machine learning algorithms. chemrxiv.org This data-driven approach can accelerate the optimization of reaction conditions and even predict the outcomes of new reactions, further enhancing the efficiency of automated synthesis.
| Platform | Relevance to this compound |
| Automated Synthesizers | Enables rapid and reproducible synthesis of derivatives. |
| High-Throughput Screening | Facilitates the rapid biological or material property evaluation of compound libraries. |
| Machine Learning | Can be used to optimize reaction conditions and predict novel transformations. |
Exploration of New Reaction Discovery Enabled by its Multifunctional Nature
The co-existence of a β-keto ester and a terminal alkyne within the same molecule provides a unique platform for the discovery of novel chemical transformations. The interplay between these two functional groups can lead to complex and elegant molecular constructions that would be difficult to achieve through other means.
Emerging research avenues may include:
Tandem and Cascade Reactions: The proximity of the two reactive centers could enable the design of novel tandem or cascade reactions, where a single set of reagents triggers a sequence of transformations involving both the β-keto ester and the alkyne. This approach can significantly increase molecular complexity in a single synthetic step.
Metal-Catalyzed Transformations: The terminal alkyne is particularly amenable to a wide range of metal-catalyzed reactions, including couplings, cyclizations, and additions. epfl.ch Research into novel metal-catalyzed transformations of this compound could lead to the synthesis of unique heterocyclic and carbocyclic systems. Palladium-catalyzed reactions of β-keto esters are also well-established and offer further opportunities for novel reaction discovery. nih.gov
Organocatalysis: The field of organocatalysis has provided a wealth of methods for the asymmetric functionalization of β-keto esters. acs.org Exploring the application of organocatalysts to this compound could lead to the development of highly enantioselective methods for the synthesis of chiral building blocks.
| Reaction Type | Potential Application to this compound |
| Tandem Cyclizations | Formation of complex polycyclic structures in a single step. |
| Metal-Catalyzed Cross-Coupling | Functionalization of the alkyne terminus with various organic fragments. |
| Asymmetric Organocatalysis | Enantioselective introduction of substituents at the α-position of the β-keto ester. |
Q & A
Q. What are the standard synthetic routes for Methyl 3-oxooct-6-ynoate, and how can reaction parameters be optimized?
this compound is typically synthesized via esterification of 3-oxooct-6-ynoic acid using methanol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of methyl acetoacetate with propargyl bromide. Critical parameters include temperature control (60–80°C for esterification), stoichiometric ratios (excess methanol to drive equilibrium), and inert atmosphere to prevent alkyne oxidation . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- ¹H NMR : The ketone (δ ~2.5 ppm, triplet for CH₂ adjacent to carbonyl) and alkyne (δ ~1.9 ppm, triplet for terminal alkyne protons) are diagnostic.
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (alkyne C≡C).
- MS : Molecular ion peak at m/z 168 (C₉H₁₂O₃) confirms molecular weight. Cross-validation with elemental analysis and X-ray crystallography (for solid-state structure) enhances reliability .
Q. What stability challenges arise during storage of this compound, and how are they experimentally addressed?
The compound is sensitive to moisture (hydrolysis of ester) and light (alkyne polymerization). Stability can be assessed via periodic ¹H NMR to monitor degradation products. Storage under argon at –20°C in amber vials is recommended. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) provide degradation kinetics .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in [3+2] cycloadditions be systematically resolved?
Contradictions in reaction yields may stem from catalyst choice (e.g., Cu(I) vs. Ru(II)), solvent polarity (THF vs. DMF), or alkyne activation methods. A systematic review (PRISMA framework) should compare protocols, including meta-analysis of reaction conditions and statistical evaluation of outliers. Replicating experiments under controlled conditions (e.g., glovebox for oxygen-sensitive catalysts) isolates variables .
Q. What computational strategies predict the regioselectivity of nucleophilic additions to the ketone moiety in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies for nucleophilic attack at α- vs. β-positions. Solvent effects are incorporated via Polarizable Continuum Model (PCM). Experimental validation via kinetic isotopic effect (KIE) studies or in-situ IR monitoring corroborates computational findings .
Q. How should experimental designs account for solvent-dependent keto-enol tautomerism in this compound?
- Solvent Screening : Compare tautomer ratios in polar aprotic (DMSO) vs. nonpolar (hexane) solvents via ¹³C NMR (enol: δ ~95 ppm; keto: δ ~205 ppm).
- Kinetic Studies : Use stopped-flow UV-Vis to measure tautomerization rates under varying pH and temperature.
- Theoretical Modeling : Molecular dynamics simulations (e.g., Amber Force Field) predict solvent stabilization effects on tautomers .
Methodological Guidance
-
Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like SciFinder or Reaxys. Exclude non-academic sources (e.g., supplier catalogs) to ensure reliability 17.
05 文献检索Literature search for meta-analysis02:58
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
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Data Analysis : Use tools like OriginLab for kinetic modeling or R packages (e.g., metafor) for meta-analyses. Raw data should be archived in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


